molecular formula C20H17N3O4S B3885812 N-(9-ETHYL-9H-CARBAZOL-3-YL)-3-NITROBENZENE-1-SULFONAMIDE

N-(9-ETHYL-9H-CARBAZOL-3-YL)-3-NITROBENZENE-1-SULFONAMIDE

Cat. No.: B3885812
M. Wt: 395.4 g/mol
InChI Key: WARBMHWTLNUKHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(9-ETHYL-9H-CARBAZOL-3-YL)-3-NITROBENZENE-1-SULFONAMIDE: is a complex organic compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(9-ETHYL-9H-CARBAZOL-3-YL)-3-NITROBENZENE-1-SULFONAMIDE typically involves multiple steps. One common method starts with the reaction of 9-ethyl-9H-carbazole with bromoethane in the presence of potassium hydroxide to yield 9-ethyl-9H-carbazole . This intermediate is then treated with phosphorus oxychloride and N,N-dimethylformamide under reflux conditions to produce 9-ethyl-9H-carbazol-3-carbaldehyde . The final step involves the reaction of this intermediate with 3-nitrobenzenesulfonamide in the presence of a suitable catalyst to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-(9-ETHYL-9H-CARBAZOL-3-YL)-3-NITROBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Oxidized derivatives of the carbazole moiety.

    Reduction: Amino derivatives by reducing the nitro group.

    Substitution: Various substituted carbazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology and Medicine: Carbazole derivatives, including this compound, have shown potential in various biological applications such as anticancer, antimicrobial, and anti-inflammatory activities . They are being studied for their ability to interact with biological targets and pathways.

Industry: In the industrial sector, this compound is used in the development of optoelectronic materials and polymers. Its structural properties contribute to the performance of these materials in electronic devices .

Mechanism of Action

The mechanism of action of N-(9-ETHYL-9H-CARBAZOL-3-YL)-3-NITROBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The carbazole moiety is known to interact with various enzymes and receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that further interact with cellular components, leading to biological effects .

Comparison with Similar Compounds

Uniqueness: N-(9-ETHYL-9H-CARBAZOL-3-YL)-3-NITROBENZENE-1-SULFONAMIDE stands out due to the presence of both the carbazole and nitrobenzenesulfonamide moieties. This unique combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

N-(9-ethylcarbazol-3-yl)-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4S/c1-2-22-19-9-4-3-8-17(19)18-12-14(10-11-20(18)22)21-28(26,27)16-7-5-6-15(13-16)23(24)25/h3-13,21H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WARBMHWTLNUKHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-])C4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(9-ETHYL-9H-CARBAZOL-3-YL)-3-NITROBENZENE-1-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N-(9-ETHYL-9H-CARBAZOL-3-YL)-3-NITROBENZENE-1-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
N-(9-ETHYL-9H-CARBAZOL-3-YL)-3-NITROBENZENE-1-SULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N-(9-ETHYL-9H-CARBAZOL-3-YL)-3-NITROBENZENE-1-SULFONAMIDE
Reactant of Route 5
Reactant of Route 5
N-(9-ETHYL-9H-CARBAZOL-3-YL)-3-NITROBENZENE-1-SULFONAMIDE
Reactant of Route 6
N-(9-ETHYL-9H-CARBAZOL-3-YL)-3-NITROBENZENE-1-SULFONAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.